molecular formula C21H24N2O2 B11977350 2-((1,1'-Biphenyl)-4-yloxy)-N'-cyclohexylidenepropanohydrazide CAS No. 302909-30-4

2-((1,1'-Biphenyl)-4-yloxy)-N'-cyclohexylidenepropanohydrazide

Cat. No.: B11977350
CAS No.: 302909-30-4
M. Wt: 336.4 g/mol
InChI Key: QXDQIRNNRIRUSW-UHFFFAOYSA-N
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Description

2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide is an organic compound that features a biphenyl moiety linked to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved through a nucleophilic substitution reaction where 4-bromobiphenyl reacts with sodium phenoxide.

    Hydrazide formation: The biphenyl ether is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Cyclohexylidene formation: Finally, the hydrazide is condensed with cyclohexanone under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: The major products would include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would include nitro or halogenated derivatives of the biphenyl moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide involves its interaction with specific molecular targets. The biphenyl moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity .

Properties

CAS No.

302909-30-4

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C21H24N2O2/c1-16(21(24)23-22-19-10-6-3-7-11-19)25-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2,4-5,8-9,12-16H,3,6-7,10-11H2,1H3,(H,23,24)

InChI Key

QXDQIRNNRIRUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C1CCCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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